molecular formula C8H9NO3S B12954826 Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-

Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-

Katalognummer: B12954826
Molekulargewicht: 199.23 g/mol
InChI-Schlüssel: QPEIFLDHOPDCJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- is a chemical compound with a molecular formula of C8H9NO3S This compound is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and methylsulfonyl chloride.

    Formation of Intermediate: The 3-pyridinecarboxaldehyde undergoes a reaction with methylsulfonyl chloride in the presence of a base like triethylamine to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1-[4-(methylsulfonyl)phenyl]-: Similar structure but with a phenyl ring instead of a pyridine ring.

    Ethanone, 1-[3-(methylsulfonyl)phenyl]-: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- and its significance in various fields of research

Eigenschaften

Molekularformel

C8H9NO3S

Molekulargewicht

199.23 g/mol

IUPAC-Name

1-(5-methylsulfonylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H9NO3S/c1-6(10)7-3-8(5-9-4-7)13(2,11)12/h3-5H,1-2H3

InChI-Schlüssel

QPEIFLDHOPDCJC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CN=C1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.